[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS 2060030-21-7) is a trisubstituted 1,3-oxazole heterocycle bearing a 4-aminophenyl group at C-2, a methyl group at C-4, and a hydroxymethyl group at C-5. With molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.22 g/mol, it belongs to the broader class of aminophenyl-oxazole derivatives that serve as privileged scaffolds in kinase inhibitor and anti-inflammatory drug discovery.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13198515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CC=C(C=C2)N)CO
InChIInChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3
InChIKeyQOKXWXOJQUZYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol – Procurement-Grade Oxazole Building Block with Differentiated Substitution


[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS 2060030-21-7) is a trisubstituted 1,3-oxazole heterocycle bearing a 4-aminophenyl group at C-2, a methyl group at C-4, and a hydroxymethyl group at C-5 . With molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.22 g/mol, it belongs to the broader class of aminophenyl-oxazole derivatives that serve as privileged scaffolds in kinase inhibitor and anti-inflammatory drug discovery [1]. Its computed physicochemical profile (TPSA 72.28 Ų, ALogP 1.72, 4 H-bond acceptors, 2 H-bond donors) places it in a favorable oral drug-like space distinct from simpler oxazole analogs .

Why [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol Cannot Be Replaced by In-Class Analogs


Although 2-aryl-oxazoles and 5-(hydroxymethyl)oxazoles are widely available, this compound's specific trisubstitution pattern—combining a para-aminophenyl at C-2 with a free hydroxymethyl at C-5—is not simultaneously present in any of its closest commercially listed analogs . The C-5 hydroxymethyl serves as a quantifiably versatile derivatization handle: Grabowska et al. demonstrated that 5-(hydroxymethyl)oxazole scaffolds can be converted to aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides with crude purity >90% [1]. The para-aminophenyl at C-2 provides a second orthogonal vector for amide coupling or diazotization chemistry. Compounds lacking either the 5-hydroxymethyl (e.g., 2-(p-aminophenyl)-4-methyloxazole, CAS 21355-01-1) or the 2-(4-aminophenyl) group (e.g., (4-methyl-1,3-oxazol-5-yl)methanol, CAS 45515-23-9) cannot support the same dual derivatization logic without additional synthetic steps. The isoxazole analog (CAS 885273-66-5) introduces ring-system electronic differences that alter both reactivity and target-binding geometry .

Quantitative Differentiation Evidence for [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol vs. Closest Comparators


Regiochemical Differentiation from Positional Isomer: 4-Aminophenyl vs. 2-Amino Substitution

The target compound [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS 2060030-21-7) is a distinct regiochemical entity from its positional isomer (2-amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol (CAS 113304-36-2). Both share identical molecular formula (C₁₁H₁₂N₂O₂, MW 204.22) but differ fundamentally in the placement of the primary amine: para to the phenyl ring at C-2 in the target vs. directly on the oxazole C-2 in the isomer. This regiochemical difference alters the H-bond donor/acceptor topology: the target compound presents the aniline NH₂ as a terminal H-bond donor ~6 Å from the oxazole core, suitable for solvent-exposed kinase hinge-region interactions, whereas the isomer places the NH₂ directly conjugated to the oxazole ring, modifying its pKa and H-bond directionality . In the 2-anilino-5-aryloxazole VEGFR2 inhibitor series described by Harris et al., the aniline NH at the 2-position was shown by X-ray crystallography (PDB 1Y6A) to form a critical H-bond with the Cys919 backbone carbonyl in the kinase hinge region, an interaction geometrically impossible with a 2-amino-oxazole isomer [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

5-Hydroxymethyl Derivatization Capacity vs. Non-Hydroxymethyl Analog 2-(p-Aminophenyl)-4-methyloxazole

The target compound possesses a free 5-CH₂OH group that enables direct on-resin or solution-phase diversification without protecting-group manipulation at this position. Grabowska et al. (2000) demonstrated for the 5-(hydroxymethyl)oxazole scaffold class that the hydroxyl can be quantitatively converted to bromide, then displaced to thioethers, or directly converted to aryl ethers under Mitsunobu conditions, yielding five distinct product classes (aryl ethers, thioethers, sulfones, sulfonamides, carboxamides) with crude purity typically >90% [1]. In contrast, the closest non-hydroxymethyl comparator 2-(p-aminophenyl)-4-methyloxazole (CAS 21355-01-1, MW 174.2, C₁₀H₁₀N₂O) lacks any functional handle at C-5, meaning diversification at this position would require C-H activation or de novo ring synthesis—both adding 2-4 synthetic steps . The presence of the 5-hydroxymethyl directly enables the compound to serve as a scaffold for library production without additional functionalization chemistry.

Combinatorial chemistry Parallel synthesis Building block utility

Physicochemical Profile Differentiation: LogP and TPSA vs. Benzoxazole and Isoxazole Analogs

The target compound occupies a distinct drug-like physicochemical space compared to its benzoxazole and isoxazole analogs. Computed ALogP of 1.72 (Leyan) or 1.29 (Aladdin) and TPSA of 72.28 Ų place it within favorable oral bioavailability parameter ranges (Lipinski RO5: MW <500, LogP <5, HBD <5, HBA <10; Veber: TPSA <140 Ų, rotatable bonds ≤10) . In contrast, 2-(4-aminophenyl)benzoxazole (CAS 20934-81-0) has a significantly higher LogP of 3.08-3.66 and a lower TPSA of 52.05 Ų, making it substantially more lipophilic and less favorable for aqueous solubility . The isoxazole analog (3-(4-aminophenyl)isoxazol-5-yl)methanol (CAS 885273-66-5) has a lower MW (190.2 vs. 204.22) and introduces the isoxazole N-O bond, which alters ring electronics and metabolic stability . The simple non-aryl analog (4-methyl-1,3-oxazol-5-yl)methanol (CAS 45515-23-9, MW 113.11) lacks the aryl ring entirely, precluding π-stacking interactions relevant to kinase ATP-site binding .

Drug-likeness Physicochemical profiling Oral bioavailability prediction

2-Anilino-5-aryloxazole Kinase Pharmacophore Compatibility: Class-Level Evidence

The target compound's 2-(4-aminophenyl)oxazole motif directly maps onto the core pharmacophore of the 2-anilino-5-aryloxazole VEGFR2 kinase inhibitor series reported by Harris et al. (J Med Chem, 2005). In this series, the most potent compound (Example 5, N,5-diphenyl-1,3-oxazol-2-amine) inhibited VEGFR2 kinase with an IC₅₀ < 0.1 µM and demonstrated cellular selectivity over related RTKs [1]. The co-crystal structure (PDB 1Y6A, resolution 2.10 Å) confirmed that the aniline NH donates an H-bond to the Cys919 carbonyl of the kinase hinge, the oxazole N3 accepts an H-bond from the Asp1046 backbone NH, and the 5-aryl group occupies the hydrophobic back pocket [2]. While the target compound replaces the 5-phenyl with 4-methyl-5-hydroxymethyl, the 2-anilino pharmacophore is fully preserved, and the 5-hydroxymethyl may form additional polar contacts in the solvent-exposed region. This contrasts with non-aniline comparators such as (4-methyl-1,3-oxazol-5-yl)methanol, which cannot engage the kinase hinge via the aniline H-bond donor .

Kinase inhibition VEGFR2 Pharmacophore mapping Drug design

Commercial Purity Benchmarking vs. Closest Listed Analogs

Commercially, the target compound is available from Leyan (Shanghai Haohong Biomedical) at 95% purity in 1 g quantity with additional scale-up options (5 g, 10 g, 25 g upon inquiry) . The positional isomer (CAS 113304-36-2) is listed by Sigma-Aldrich at 90% purity—a 5-percentage-point lower specification—and by Leyan at 98% purity . The non-hydroxymethyl analog 2-(p-aminophenyl)-4-methyloxazole (CAS 21355-01-1) is listed at 95% purity by multiple suppliers but lacks the C-5 functional handle . This purity data indicates the target compound is available at research-grade specification suitable for hit-to-lead chemistry without additional purification in most cases. Higher purity is listed for the isomer (98% via Leyan), but at the cost of losing the 4-aminophenyl pharmacophore orientation.

Chemical procurement Quality control Building block sourcing

Recommended Application Scenarios for [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol Based on Differentiated Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring a Validated 2-Anilino Hinge-Binding Scaffold

Programs targeting VEGFR2, CDK2, CDK4, or related kinases with a type I or type II inhibitor design can utilize this compound as a core scaffold. The 2-(4-aminophenyl) moiety preserves the hinge-binding H-bond donor geometry validated in the 2-anilino-5-aryloxazole series (Harris et al., J Med Chem 2005; PDB 1Y6A) [1]. The 4-methyl group provides a small hydrophobic contact, while the 5-hydroxymethyl serves as a derivatization point for introducing solubilizing groups or linker chemistry for PROTAC design. The computed LogP of 1.72 and TPSA of 72.28 Ų are compatible with oral bioavailability targets .

Combinatorial Library Synthesis Using Dual Orthogonal Derivatization Vectors

The compound's two chemically orthogonal functional groups—the 4-aminophenyl NH₂ (pKa ~4.6 for anilinium) and the 5-CH₂OH (pKa ~15-16 for primary alcohol)—enable sequential, protecting-group-minimized library production. The 5-hydroxymethyl can be diversified into ethers, thioethers, sulfones, sulfonamides, or carboxamides following the protocols of Grabowska et al. (J Comb Chem 2000), which demonstrated >90% crude purity across five distinct product classes [2]. The aniline can be subsequently acylated, sulfonylated, or converted to urea/thiourea derivatives without cross-reactivity at the already-modified C-5 position. This dual-vector strategy is not feasible with 2-(p-aminophenyl)-4-methyloxazole (which lacks the C-5 handle) or (4-methyl-1,3-oxazol-5-yl)methanol (which lacks the aryl amine) .

Anti-Inflammatory Drug Discovery Targeting the ALX/FPR2 Receptor Pathway

The oxazolyl-methylether structural class is claimed in patent US8846733B2 (Actelion) as ALX receptor agonists with therapeutic potential in dermal inflammation, colitis, asthma, ischemia/reperfusion injury, and other inflammatory conditions [3]. While the specific target compound is not explicitly exemplified in this patent, its 2-(4-aminophenyl)-4-methyl-5-hydroxymethyl-oxazole core places it within the generic Markush structure (Formula I) of the claimed series. The free NH₂ on the phenyl ring may be further functionalized to generate the N-substituted variants described in the patent's SAR tables [3]. Researchers exploring ALX/FPR2 agonism as a pro-resolution anti-inflammatory strategy can use this compound as a late-stage diversification precursor.

Fragment-Based Drug Discovery (FBDD) Requiring a Polar, Rule-of-5-Compliant Heterocyclic Fragment

With MW 204.22, LogP 1.72, and only 2 rotatable bonds, this compound sits at the upper boundary of fragment-like chemical space (typically MW <300, LogP <3). Its TPSA of 72.28 Ų and balanced HBD/HBA count (2/4) make it suitable for fragment screening by NMR, SPR, or X-ray crystallography . Compared to the benzoxazole analog (LogP 3.66, TPSA 52.05 Ų), the target compound is significantly more polar and aqueous-soluble, reducing the risk of non-specific aggregation in biochemical assays . The primary amine enables facile installation of a fluorine or methyl NMR reporter group for ¹⁹F or ¹H-based fragment screening.

Quote Request

Request a Quote for [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.